molecular formula C23H26N2O8 B12778703 N-(p-Methoxybenzyloxycarbonyl)aspartame CAS No. 68802-03-9

N-(p-Methoxybenzyloxycarbonyl)aspartame

Cat. No.: B12778703
CAS No.: 68802-03-9
M. Wt: 458.5 g/mol
InChI Key: YMJGZWXROKTMQG-OALUTQOASA-N
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Description

N-(p-Methoxybenzyloxycarbonyl)aspartame is a derivative of aspartame, a widely used artificial sweetener. This compound is characterized by the presence of a p-methoxybenzyloxycarbonyl (Moz) protecting group attached to the amino group of aspartame. The Moz group is often used in peptide synthesis to protect amino groups from unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Methoxybenzyloxycarbonyl)aspartame typically involves the protection of the amino group of aspartame with the p-methoxybenzyloxycarbonyl group. This can be achieved by reacting aspartame with p-methoxybenzyl chloroformate in the presence of a base such as dimethylaniline in dry ether at low temperatures (−5 to −10°C) . The reaction proceeds through the formation of a carbamate linkage, resulting in the protected amino acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and mechanochemical approaches can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(p-Methoxybenzyloxycarbonyl)aspartame undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Removal of the Moz group yields aspartame with a free amino group.

    Substitution: Substituted products with various functional groups replacing the Moz group.

Mechanism of Action

The mechanism of action of N-(p-Methoxybenzyloxycarbonyl)aspartame involves the protection of the amino group, preventing it from participating in unwanted side reactions during chemical synthesis. The Moz group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This selective protection and deprotection strategy is crucial in peptide synthesis and other applications where precise control over functional group reactivity is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(p-Methoxybenzyloxycarbonyl)aspartame is unique due to the specific properties of the Moz group:

Properties

CAS No.

68802-03-9

Molecular Formula

C23H26N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-3-[(4-methoxyphenyl)methoxycarbonylamino]-4-oxobutanoic acid

InChI

InChI=1S/C23H26N2O8/c1-31-17-10-8-16(9-11-17)14-33-23(30)25-18(13-20(26)27)21(28)24-19(22(29)32-2)12-15-6-4-3-5-7-15/h3-11,18-19H,12-14H2,1-2H3,(H,24,28)(H,25,30)(H,26,27)/t18-,19-/m0/s1

InChI Key

YMJGZWXROKTMQG-OALUTQOASA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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